

Saredutant: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Saredutant (also known by its development code SR-48968) is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was investigated by Sanofi-Aventis as a potential novel therapeutic agent for the treatment of major depressive disorder and anxiety disorders.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, synthesis, and key experimental protocols related to **Saredutant**.

Chemical Structure and Identification

Saredutant is a complex synthetic molecule with the IUPAC name N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide.[3] Its chemical structure is characterized by a central butylamine core, substituted with a 3,4-dichlorophenyl group at the 2-position and a piperidine moiety at the 4-position. The piperidine ring is further substituted with an acetamido and a phenyl group at the 4-position.



Identifier	Value
IUPAC Name	N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
CAS Number	142001-63-6
Molecular Formula	C31H35Cl2N3O2
SMILES	CC(=O)NC1(CCN(CC1)CCINVALID-LINK C3=CC(=C(C=C3)CI)CI)C4=CC=CC=C4
InChI Key	PGKXDIMONUAMFR-AREMUKBSSA-N

Physicochemical and Pharmacological Properties

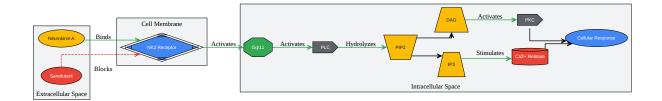
Saredutant's properties are summarized in the table below. The data is a combination of experimentally determined and computationally predicted values.

Property	Value	Source
Molecular Weight	552.54 g/mol	_
Boiling Point	734.7 °C at 760 mmHg	
Flash Point	398.1 °C	
Density	1.26 g/cm ³	
LogP	6.69550	_
Mechanism of Action	Selective Neurokinin-2 (NK2) receptor antagonist	
Primary Target	Substance-K receptor (NK2 receptor)	-

Mechanism of Action: NK2 Receptor Antagonism



Saredutant exerts its pharmacological effects by acting as a selective antagonist at the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (Substance K). By competitively binding to the NK2 receptor, **Saredutant** blocks the downstream signaling cascade initiated by Neurokinin A. This signaling pathway is believed to play a role in the pathophysiology of depression and anxiety.



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NK2 Receptor Signaling Pathway

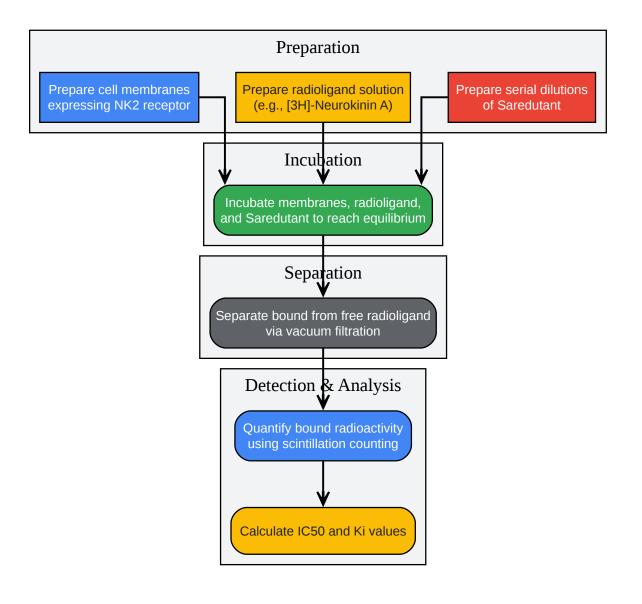
Chemical Synthesis

The synthesis of **Saredutant** has been described as an asymmetric synthesis. While a detailed, step-by-step protocol is not publicly available, the general approach involves the functional probing of the backbone of the parent compound, SR 48968, to create analogues. This suggests a modular synthesis strategy where different fragments of the molecule can be modified and then combined to produce the final compound and its derivatives.

Experimental Protocols Radioligand Binding Assay for NK2 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of **Saredutant** to the NK2 receptor using a competitive radioligand binding assay.





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Radioligand Binding Assay Workflow

Methodology:

- Membrane Preparation: Cell membranes expressing the human NK2 receptor are prepared and homogenized in a suitable buffer.
- Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Neurokinin A) and varying concentrations of Saredutant.



- Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **Saredutant** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This protocol describes a general method to assess the antagonist activity of **Saredutant** at the NK2 receptor by measuring changes in intracellular calcium concentration.

Methodology:

- Cell Culture: Cells stably expressing the human NK2 receptor are cultured in a multi-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: The cells are pre-incubated with varying concentrations of **Saredutant** or a vehicle control.
- Agonist Stimulation: The cells are then stimulated with a known NK2 receptor agonist, such as Neurokinin A.
- Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
- Data Analysis: The ability of Saredutant to inhibit the agonist-induced calcium flux is quantified to determine its potency as an antagonist.



Clinical Trials Summary

Saredutant underwent several Phase III clinical trials to evaluate its efficacy and safety in the treatment of major depressive disorder and generalized anxiety disorder. However, detailed quantitative results from these studies are not widely published, and the development of the drug was ultimately halted by Sanofi-Aventis in 2009.



NCT Number	Title	Phase	Condition	Status
NCT00250614	An Eight-week Study to Evaluate the Efficacy and Safety of Saredutant in Patients With Depression	3	Depression	Completed
NCT00250627	An Eight-Week Study to Evaluate the Efficacy and Safety of Saredutant in Patients With Depression	3	Depression	Completed
NCT00531622	An Eight-week Study of Saredutant and Escitalopram as Combination Treatment for Major Depressive Disorder	3	Depression	Completed
NCT00390650	A North- American Eight- week Study to Evaluate the Efficacy and Safety of Saredutant in Patients With	3	Generalized Anxiety Disorder	Completed



Generalized Anxiety Disorder

Conclusion

Saredutant is a well-characterized selective NK2 receptor antagonist with a robust preclinical profile. Despite promising initial data, its clinical development was discontinued. The information presented in this technical guide provides a comprehensive resource for researchers and scientists interested in the chemical and pharmacological properties of **Saredutant** and its interaction with the NK2 receptor. This information can be valuable for the design of new NK2 receptor antagonists and for further investigation into the role of the neurokinin system in psychiatric disorders.

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